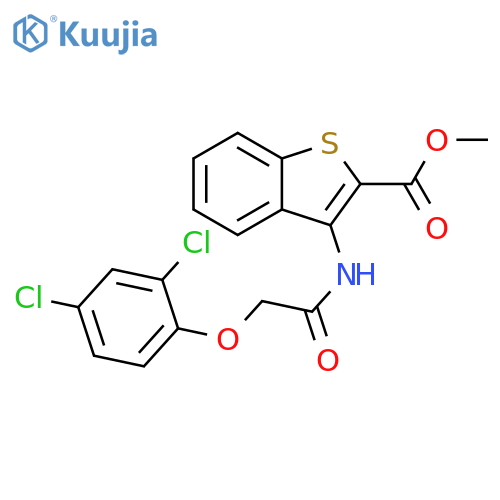

Cas no 477490-60-1 (methyl 3-2-(2,4-dichlorophenoxy)acetamido-1-benzothiophene-2-carboxylate)

methyl 3-2-(2,4-dichlorophenoxy)acetamido-1-benzothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-2-(2,4-dichlorophenoxy)acetamido-1-benzothiophene-2-carboxylate

- Benzo[b]thiophene-2-carboxylic acid, 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-, methyl ester

- Oprea1_122986

- AB00685207-01

- 477490-60-1

- AKOS024600168

- methyl 3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzothiophene-2-carboxylate

- F0806-0079

- methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate

- methyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1-benzothiophene-2-carboxylate

-

- インチ: 1S/C18H13Cl2NO4S/c1-24-18(23)17-16(11-4-2-3-5-14(11)26-17)21-15(22)9-25-13-7-6-10(19)8-12(13)20/h2-8H,9H2,1H3,(H,21,22)

- InChIKey: HPOZPSHBCZWUJH-UHFFFAOYSA-N

- ほほえんだ: C12=CC=CC=C1C(NC(COC1=CC=C(Cl)C=C1Cl)=O)=C(C(OC)=O)S2

計算された属性

- せいみつぶんしりょう: 408.9942345g/mol

- どういたいしつりょう: 408.9942345g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 523

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.8

- トポロジー分子極性表面積: 92.9Ų

じっけんとくせい

- 密度みつど: 1.484±0.06 g/cm3(Predicted)

- ふってん: 632.0±55.0 °C(Predicted)

- 酸性度係数(pKa): 11.63±0.43(Predicted)

methyl 3-2-(2,4-dichlorophenoxy)acetamido-1-benzothiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0806-0079-5μmol |

methyl 3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzothiophene-2-carboxylate |

477490-60-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0806-0079-20μmol |

methyl 3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzothiophene-2-carboxylate |

477490-60-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0806-0079-100mg |

methyl 3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzothiophene-2-carboxylate |

477490-60-1 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0806-0079-1mg |

methyl 3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzothiophene-2-carboxylate |

477490-60-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0806-0079-4mg |

methyl 3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzothiophene-2-carboxylate |

477490-60-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0806-0079-30mg |

methyl 3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzothiophene-2-carboxylate |

477490-60-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0806-0079-2mg |

methyl 3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzothiophene-2-carboxylate |

477490-60-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0806-0079-75mg |

methyl 3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzothiophene-2-carboxylate |

477490-60-1 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0806-0079-20mg |

methyl 3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzothiophene-2-carboxylate |

477490-60-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0806-0079-2μmol |

methyl 3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzothiophene-2-carboxylate |

477490-60-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

methyl 3-2-(2,4-dichlorophenoxy)acetamido-1-benzothiophene-2-carboxylate 関連文献

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

methyl 3-2-(2,4-dichlorophenoxy)acetamido-1-benzothiophene-2-carboxylateに関する追加情報

Comprehensive Overview of Methyl 3-(2-(2,4-Dichlorophenoxy)acetamido)-1-benzothiophene-2-carboxylate (CAS No. 477490-60-1)

Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1-benzothiophene-2-carboxylate (CAS No. 477490-60-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its benzothiophene core and dichlorophenoxy side chain, exhibits unique properties that make it a subject of interest for scientists exploring novel bioactive molecules. Its molecular structure combines a methyl carboxylate group with an acetamido linkage, contributing to its potential applications in drug discovery and crop protection.

In recent years, the demand for heterocyclic compounds like methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1-benzothiophene-2-carboxylate has surged due to their versatility in medicinal chemistry. Researchers are particularly intrigued by its potential as a scaffold for kinase inhibitors, a hot topic in oncology and inflammation studies. The compound's dichlorophenoxy moiety is also being investigated for its role in modulating biological activity, aligning with the growing trend of structure-activity relationship (SAR) optimization in drug design.

The synthesis of CAS No. 477490-60-1 involves multi-step organic reactions, including amide coupling and esterification, which are critical processes in modern synthetic chemistry. Its benzothiophene derivative nature places it within a class of compounds frequently explored for their electron-rich aromatic systems, a feature highly valued in materials science and optoelectronics. This dual applicability in life sciences and advanced materials makes it a compelling subject for interdisciplinary research.

From an environmental perspective, the 2,4-dichlorophenoxy segment of this compound has sparked discussions about biodegradability and eco-friendly chemical design, topics dominating green chemistry forums. Analytical techniques such as HPLC and LC-MS are commonly employed to study its stability and purity, addressing the pharmaceutical industry's emphasis on quality by design (QbD) principles. These aspects resonate with current searches for sustainable synthesis methods and analytical validation protocols.

In agrochemical contexts, structural analogs of methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1-benzothiophene-2-carboxylate have shown promise as plant growth regulators, coinciding with increased global interest in precision agriculture solutions. The compound's potential interaction with auxin-like pathways makes it relevant to ongoing debates about next-generation crop enhancers, a frequently searched term among agricultural researchers. However, comprehensive field studies are still needed to evaluate its practical efficacy.

Patent literature reveals that derivatives of this benzothiophene carboxylate have been claimed for various applications, reflecting the competitive landscape of intellectual property in specialty chemicals. This aligns with commercial searches for novel chemical entities and patentable intermediates. The compound's logP value and hydrogen bonding capacity also make it a case study for discussions on drug-likeness parameters, a trending subject in computational chemistry circles.

As regulatory agencies worldwide emphasize REACH compliance and safety assessment, the toxicological profile of CAS 477490-60-1 remains an active area of investigation. This responds to frequent queries about chemical safety data sheets and risk assessment methodologies. The scientific community continues to explore its metabolic pathways using advanced in vitro models, addressing the pharmaceutical industry's shift toward alternative testing strategies.

The crystalline properties of methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1-benzothiophene-2-carboxylate have implications for formulation development, particularly in addressing the prevalent challenge of poor aqueous solubility in drug candidates. This connects with widespread searches for solubility enhancement techniques and co-crystal engineering approaches. Recent publications suggest its potential as a crystallization modifier, adding another dimension to its research value.

In analytical chemistry, the compound serves as an interesting subject for spectroscopic characterization, with its distinct NMR fingerprint and mass fragmentation pattern being valuable for method development. These aspects cater to laboratory professionals searching for reference standards and analytical troubleshooting resources. The growing availability of high-purity samples facilitates such investigations while supporting the broader need for well-characterized reference materials in research.

Looking ahead, methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-1-benzothiophene-2-carboxylate represents a compelling case study in molecular diversification strategies. Its structural features offer multiple sites for derivatization, aligning with pharmaceutical industry demands for focused libraries in hit-to-lead optimization. This positions the compound at the intersection of several trending research themes, from fragment-based drug discovery to privileged structure exploration, ensuring its continued relevance in chemical innovation.

477490-60-1 (methyl 3-2-(2,4-dichlorophenoxy)acetamido-1-benzothiophene-2-carboxylate) 関連製品

- 898462-03-8(4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide)

- 2171192-42-8(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid)

- 50318-10-0(2,6-Bis(trifluoromethyl)naphthalene)

- 1550605-05-4((2-methylpyrimidin-4-yl)methanesulfonamide)

- 289475-77-0(Pentanamide, 2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-)

- 2193067-51-3(6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-ene)

- 1480-90-6(2-fluoro-1,7-dihydro-6H-Purin-6-one)

- 2167685-70-1(1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol)

- 2137451-62-6(1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester)

- 137855-78-8((2S)-2-amino-3-(4-quinolyl)propanoic acid)